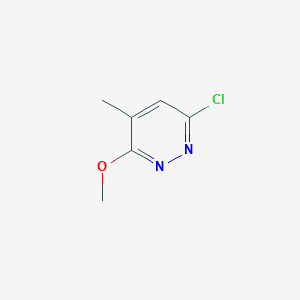

6-Chloro-3-methoxy-4-methylpyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

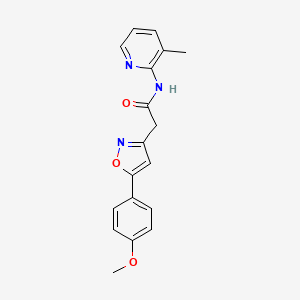

6-Chloro-3-methoxy-4-methylpyridazine is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-4-methyl-3-pyridazinyl methyl ether . The InChI code is 1S/C6H7ClN2O/c1-4-3-5(7)8-9-6(4)10-2/h3H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds like 3-Chloro-6-methylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides .Physical and Chemical Properties Analysis

This compound has a boiling point of 293.8°C at 760 mmHg and a melting point of 113°C . It has a predicted density of 1.237±0.06 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis Approaches : New synthetic routes have been developed using 3-chloro-6-methylpyridazine as a starting material, demonstrating the versatility of this compound in chemical synthesis. These methods include the preparation of 6-methoxypyridazine-3-carboxylic acid through methoxy reaction of chlorine and oxidation to carboxylic acid, showcasing the compound's potential as an intermediate in various chemical reactions (Ju Xiu-lian, 2011).

- Electrochemical Cross-Coupling : A nickel-catalyzed electrochemical method for preparing aryl- and heteroarylpyridazines using 3-chloro-6-methoxypyridazine and 3-chloro-6-methylpyridazine has been reported. This process signifies the compound's role in facilitating the development of functionalized pyridazines (Sengmany et al., 2007).

- Homolytic Substitution : The homolytic substitution of 3-chloro-6-methylpyridazine followed by hydrolysis has been used to create 4- or 4,5-functionalized pyridazinones. This process highlights the compound's reactivity and usefulness in synthesizing functionalized derivatives (Piaz et al., 1993).

Industrial and Medicinal Applications

- Pesticides and Antiviral Drugs : 3-Chloro-4-methylpyridazine, an important intermediate of pesticides and antiviral drugs, can be synthesized using hydrazine hydrate and citraconic anhydride. This synthesis process is suitable for industrial production due to its mild reaction conditions and easy operation, indicating the compound's potential in pharmaceutical manufacturing (Yang Shao-juan, 2012).

Photoreactions and Photochemistry

- Photo-Induced Methylation : Studies on the photo-induced methylation of pyridazines, including derivatives of 6-chloro-3-methoxy-4-methylpyridazine, have been conducted. These studies explore the photoreactivity of pyridazines, which can lead to various methylated compounds, expanding the understanding of photochemical reactions in pyridazine derivatives (Tsuchiya et al., 1972).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

6-chloro-3-methoxy-4-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-3-5(7)8-9-6(4)10-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFMVHDPLKHDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2869452.png)

![(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2869455.png)

![3-allyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869456.png)

![1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2869459.png)

![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2869460.png)

![(3,4-Difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2869464.png)

![N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2869466.png)

![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol](/img/structure/B2869469.png)